(4-Formylfuran-3-yl)boronic acid

CAS No.: 27339-36-2

Cat. No.: VC8260896

Molecular Formula: C5H5BO4

Molecular Weight: 139.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27339-36-2 |

|---|---|

| Molecular Formula | C5H5BO4 |

| Molecular Weight | 139.9 g/mol |

| IUPAC Name | (4-formylfuran-3-yl)boronic acid |

| Standard InChI | InChI=1S/C5H5BO4/c7-1-4-2-10-3-5(4)6(8)9/h1-3,8-9H |

| Standard InChI Key | DZOLXFPOADVPCM-UHFFFAOYSA-N |

| SMILES | B(C1=COC=C1C=O)(O)O |

| Canonical SMILES | B(C1=COC=C1C=O)(O)O |

Introduction

Chemical Structure and Properties

Structural Features

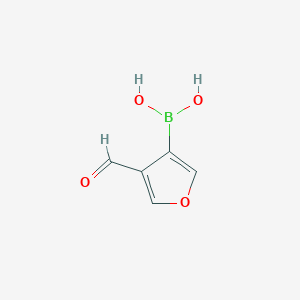

The compound consists of a furan ring system with a formyl (-CHO) group at position 4 and a boronic acid (-B(OH)) group at position 3 (Figure 1). The SMILES notation is .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 139.90 g/mol | |

| Physical State | Solid | |

| Purity | ≥95%–99% | |

| Storage Conditions | Sealed, dry, room temperature |

Synthesis Methods

Metalation of Halofurfural Acetals

A common synthesis route involves metalation of 4-halofurfural acetals (e.g., 4-chlorofurfural diethyl acetal) with organolithium or Grignard reagents, followed by transmetallation with boronic esters. Acidic hydrolysis subsequently removes the acetal protecting group, yielding the target compound . For example:

-

Reaction Setup: 4-Chlorofurfural diethyl acetal is treated with lithium metal in tetrahydrofuran (THF) at low temperatures (−70°C) .

-

Boronation: Addition of triisopropyl borate forms a borate complex, which is hydrolyzed to the boronic acid .

-

Yield and Purity: Reported yields exceed 60%, with HPLC purity >99% .

Challenges and Optimizations

-

Proto-Deboronation: Minimized by controlled acidic hydrolysis (pH 0.8–1.5) .

-

Byproducts: Isomeric impurities (e.g., 2-formylfuran-5-boronic acid) are suppressed to <0.1% .

Physicochemical Characteristics

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but limited in water .

-

Stability: Moisture-sensitive; storage under inert atmosphere recommended .

Spectral Data

While specific spectral data for the 3-yl isomer is scarce, analogous boronic acids exhibit:

-

: Peaks for formyl protons (~9.6 ppm) and furan ring protons (~6–8 ppm) .

-

IR: B-O stretching (~1350 cm) and C=O stretching (~1680 cm) .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables palladium-catalyzed C-C bond formation, useful in constructing biaryl systems . For instance:

Derivatization via Aldehyde Group

The formyl group participates in condensation reactions (e.g., formation of imines or hydrazones), expanding utility in drug discovery .

| Derivative Type | Application | Reference |

|---|---|---|

| Imine-linked frameworks | Sensor development | |

| PROTACs | Targeted protein degradation | |

| Bioconjugates | Antibody-drug conjugates (ADCs) |

| Parameter | Value | Source |

|---|---|---|

| Hazard Statements | H302, H315, H319 | |

| Storage | Dry, inert atmosphere | |

| Disposal | Follow local regulations |

Research and Development

Medicinal Chemistry

Boronic acids are pivotal in proteasome inhibitors (e.g., bortezomib) . The formyl group in (4-Formylfuran-3-yl)boronic acid offers a handle for designing dual-functional therapeutics .

Materials Science

Potential applications in MOFs (Metal-Organic Frameworks) due to boronate ester formation capabilities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume